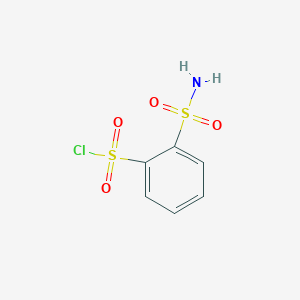

2-Sulfamoylbenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental impact of polyfluoroalkyl chemicals, which include 2-Sulfamoylbenzene-1-sulfonyl chloride derivatives, is a significant concern. These chemicals, due to their potential degradation into perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), pose toxic risks. Studies have focused on microbial degradation as a means to manage these substances in the environment. Understanding microbial pathways and the intermediate products formed during degradation can help in assessing the environmental fate and effects of these chemicals (Liu & Avendaño, 2013).

Removal of PFAS from Water by Adsorption

The removal of per- and polyfluoroalkyl substances (PFAS), which are industrially significant and environmentally persistent, from water has been extensively studied, focusing on adsorption techniques. The chain length of PFAS and the presence of organic matter significantly influence the effectiveness of this process. Challenges persist in the regeneration of adsorbents used in this process, suggesting a need for more research in this area (Gagliano et al., 2019).

Trifluoromethylation and Related Reactions

The use of CF3SO2X (X = Na, Cl) compounds, including variants of 2-Sulfamoylbenzene-1-sulfonyl chloride, in trifluoromethylation and related chemical reactions, has been reviewed. These compounds are essential for forming various bonds in organic synthesis, indicating their importance in medicinal chemistry and other scientific applications (Chachignon, Guyon, & Cahard, 2017).

Sulfonamide Inhibitors in Therapeutics

Sulfonamide compounds, including derivatives of 2-Sulfamoylbenzene-1-sulfonyl chloride, have a significant presence in therapeutic applications. They are used as bacteriostatic antibiotics and have roles in treating various bacterial infections. The development and significance of these compounds in creating valuable drugs for conditions like cancer, glaucoma, and inflammation have been reviewed, underscoring their importance in medicinal chemistry (Gulcin & Taslimi, 2018).

Removal of PFAS from Water Using Carbonaceous Nanomaterials

The role of carbonaceous nanomaterials (CNMs) in the adsorption and removal of PFAS from water has been explored. Given the persistence and potential toxicity of PFAS in the environment, understanding the interaction between PFAS and CNMs, including factors influencing this interaction, is crucial for environmental management and pollution mitigation strategies (Liu et al., 2020).

Safety and Hazards

The safety information for 2-Sulfamoylbenzene-1-sulfonyl chloride indicates that it is dangerous . It is classified as class 8 . Precautionary statements include avoiding contact with skin and eyes, and not allowing contact with air or water due to potential violent reactions and possible flash fire .

Propriétés

IUPAC Name |

2-sulfamoylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTIELKMNFYUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2561840.png)

![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2561841.png)

![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)

![3-(4-methoxyphenyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2561847.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2561849.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2561854.png)

![6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2561856.png)

![N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2561857.png)